molecular formula C22H25NO4 B2492056 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid CAS No. 1935383-98-4

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid

Cat. No. B2492056
CAS RN: 1935383-98-4
M. Wt: 367.445
InChI Key: ZQHBZIFNOWTQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid and related compounds typically involves multiple steps, including protection and deprotection strategies, to introduce the fluorenylmethoxycarbonyl (Fmoc) group to amino acids. These processes are crucial for the preparation of peptides and peptide mimetics. For example, N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids have been synthesized from alpha-O-methoxy- and 2,3-dehydroneuraminic acids, showcasing the versatility and importance of the Fmoc group in solid-phase peptide synthesis (Gregar & Gervay-Hague, 2004).

Molecular Structure Analysis

The molecular structure of compounds containing the Fmoc group is characterized by X-ray crystallography, spectroscopic methods, and quantum chemical calculations, providing insights into their conformation and stability. For instance, the structural analysis of related compounds has revealed syn-periplanar positions of methoxyl and carbonyl groups, influencing their reactivity and interactions (Ichikawa, Ono, & Harada, 2003).

Chemical Reactions and Properties

Compounds with the Fmoc group participate in various chemical reactions, serving as key intermediates in the synthesis of complex molecules. They exhibit a broad spectrum of reactivity, enabling the construction of peptides, glycopeptides, and other biologically relevant molecules. Their chemical properties, such as reactivity towards acids and bases, play a crucial role in peptide synthesis methodologies (Carrasco et al., 2006).

Scientific Research Applications

Peptide Synthesis

The compound is used in the synthesis of Fmoc-protected β2-homoamino acids, which are essential for solid-phase syntheses of β-peptides. The preparation involves diastereoselective amidomethylation and protective-group exchange, useful for large-scale preparation of Fmoc-β2hXaa-OH, vital for β-peptide synthesis (Šebesta & Seebach, 2003).

Self-Assembly and Nanotechnology

The Fmoc variant of the compound exhibits unique self-assembling properties. The self-assembled structures of Fmoc-Thr(tbu)-OH and Fmoc-Ser(tbu)-OH showcase morphological transitions at the supramolecular level, influenced by concentration and temperature. These morphologies are promising for novel applications in material science and nanotechnology (Kshtriya et al., 2021).

Drug Discovery and Design

The compound plays a role in peptide-based drug discovery. It is involved in synthesizing differentially protected azatryptophan derivatives, crucial for developing novel therapeutics. The protective groups of these derivatives can be selectively removed, offering versatility in drug design (Nimje et al., 2020).

Bioimaging

A water-soluble fluorene derivative of the compound shows potential in bioimaging. It exhibits high two-photon absorptivity and integrin selectivity, making it a suitable probe for integrin imaging. This application is particularly relevant in medical diagnostics and research (Morales et al., 2010).

Supramolecular Chemistry

The compound's Fmoc variants have been used to study self-assembled structures under various conditions, indicating its role in developing novel self-assembled architectures. These findings can contribute to advancements in supramolecular chemistry and materials science (Gour et al., 2021).

Mechanism of Action

properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-13(2)20(21(24)25)14(3)23-22(26)27-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-20H,12H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHBZIFNOWTQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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